molecular formula C8H7N5O3 B5760298 1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-nitro-1H-pyrazole

1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-nitro-1H-pyrazole

Cat. No. B5760298
M. Wt: 221.17 g/mol
InChI Key: CSFRGDBYLNTCKZ-UHFFFAOYSA-N
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Description

1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-nitro-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique properties that make it suitable for use in biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-nitro-1H-pyrazole is not fully understood. However, it is believed that this compound interacts with various proteins and enzymes in the body, leading to changes in their activity. This compound has been shown to inhibit the activity of certain enzymes, which may be responsible for its biological effects.
Biochemical and Physiological Effects:
1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-nitro-1H-pyrazole has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, which may be responsible for its biological effects. It has also been shown to have anti-inflammatory and antioxidant properties. Additionally, this compound has been shown to have an effect on the central nervous system, leading to changes in behavior and cognitive function.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-nitro-1H-pyrazole in lab experiments is its unique properties, which make it suitable for use in various studies. This compound has high stability and can be easily synthesized in large quantities. However, one of the limitations of using this compound is its potential toxicity. It is important to use this compound with caution and follow proper safety protocols.

Future Directions

There are several future directions for the study of 1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-nitro-1H-pyrazole. One potential direction is the development of new drugs based on the structure of this compound. This compound has been shown to have potential as a drug candidate for various diseases, including cancer and neurological disorders. Another direction is the study of the mechanisms of action of this compound and its effects on various biological systems. This will help to further understand the potential applications of this compound in scientific research. Finally, the development of new synthesis methods for this compound may lead to improved yields and purity, making it more accessible for scientific research.

Synthesis Methods

The synthesis of 1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-nitro-1H-pyrazole involves the reaction of 1-methyl-1H-pyrazol-5-amine with ethyl chloroformate, followed by the reaction of the resulting product with sodium nitrite in the presence of hydrochloric acid. The final product is obtained by reacting the intermediate with sodium hydroxide. This synthesis method has been optimized to obtain high yields of the product with good purity.

Scientific Research Applications

1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-nitro-1H-pyrazole has been extensively studied for its potential applications in scientific research. This compound has been used as a tool to study the biochemical and physiological effects of various compounds. It has been used in the development of new drugs and as a reference compound in drug discovery studies. This compound has also been used to study the mechanisms of action of various compounds and their effects on biological systems.

properties

IUPAC Name

(2-methylpyrazol-3-yl)-(4-nitropyrazol-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O3/c1-11-7(2-3-9-11)8(14)12-5-6(4-10-12)13(15)16/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFRGDBYLNTCKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methylpyrazol-3-yl)-(4-nitropyrazol-1-yl)methanone

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